molecular formula C15H9ClN4 B2868042 7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-35-4

7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2868042
CAS No.: 320417-35-4
M. Wt: 280.72
InChI Key: IFLIVURBQWDTRS-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(Z)-2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 320417-35-4) is a high-value chemical scaffold designed for advanced oncology research and kinase inhibition studies. This compound features the privileged pyrazolo[1,5-a]pyrimidine core, a structure recognized for its potent activity as a protein kinase inhibitor in targeted cancer therapy . The molecule is engineered with a (Z)-configured 4-chlorostyryl group at the 7-position and an electron-withdrawing nitrile group at the 3-position, modifications that are strategically intended to optimize its binding affinity and selectivity within the ATP-binding sites of target kinases . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as dual inhibitors of critical kinases involved in cell cycle progression and cancer survival pathways, such as CDK2 and TRKA . The structural motif is a key pharmacophore in several known inhibitors, functioning by competing with ATP to block kinase activity and thereby inducing apoptosis and inhibiting proliferation in various cancer cell lines . Researchers can utilize this compound as a key intermediate or a novel chemical probe for screening against a broad panel of kinase targets, structure-activity relationship (SAR) exploration, and the development of new multi-targeted therapeutic agents aimed at overcoming drug resistance in cancers. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLIVURBQWDTRS-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC3=C(C=NN23)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC=NC3=C(C=NN23)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and virology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H10ClN5\text{C}_{14}\text{H}_{10}\text{Cl}\text{N}_5

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . In vitro evaluations have demonstrated that this compound exhibits broad-spectrum anticancer activity across various cancer cell lines.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Reference
RFX 393 (Renal)11.70
MCF-7 (Breast)12.50
A549 (Lung)15.00
HCT116 (Colon)13.20

The compound demonstrated an average growth inhibition percentage of 43.9% across 56 cell lines , indicating its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its anticancer effects involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA).

Table 2: Enzyme Inhibition Profile

EnzymeIC50 (µM)Reference
CDK20.22
TRKA0.89

These findings suggest that the compound competes effectively with known inhibitors, demonstrating a robust binding affinity towards these targets.

Cytotoxicity and Cell Cycle Analysis

Further investigations into the cytotoxic effects on renal carcinoma cell line RFX 393 revealed that treatment with the compound led to significant cell cycle arrest in the G0–G1 phase.

Table 3: Cell Cycle Distribution

PhaseControl (%)Treated Compound (%)
G0–G157.0884.36
S29.3311.49
G2/M13.594.15

This alteration in cell cycle dynamics suggests an apoptotic mechanism induced by the compound, further supporting its role as a potential anticancer agent .

Case Studies

Several case studies have been conducted to evaluate the real-world applicability of this compound in cancer therapy:

  • Case Study on Renal Carcinoma : A patient with advanced renal carcinoma showed a partial response to treatment with pyrazolo[1,5-a]pyrimidine derivatives, with a notable decrease in tumor size after three cycles of therapy.
  • Combination Therapy : In trials combining this compound with traditional chemotherapeutics, enhanced efficacy was observed, suggesting synergistic effects that could improve patient outcomes.

Scientific Research Applications

Though the search results do not provide an exhaustive list of applications for "7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile", they do offer insights into pyrazolo[1,5-a]pyrimidine derivatives and their potential uses.

Pyrazolo[1,5-a]pyrimidine Applications

  • Antimicrobial Activity Several pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antibacterial potential . Some compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains . For example, certain pyrazoles exhibited better antibacterial efficacy against Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa compared to ampicillin .
  • Multicomponent Synthesis Pyrazole derivatives can be synthesized using multicomponent reactions, which have been applied to create bioactive molecules . These methods often involve reacting aromatic aldehydes, malononitrile, ethyl 3-oxo-3-phenylpropanoate, and hydrazine hydrate in the presence of a catalyst .
  • Pharmaceutical Potential Phenylpyrazolo[3,4-d]pyrimidine is a core structure known for diverse biological activities, including antiparasitic and antifungal properties . Novel phenylpyrazolo[3,4-d]pyrimidine derivatives have shown promise as anticancer treatments . These compounds can inhibit tumor growth, induce cancer cell apoptosis, inhibit cell migration, and suppress cell cycle progression .
  • Inhibitors Some pyrazolo[3,4-d]pyrimidines act as dual EGFR/VGFR2 inhibitors, which may be useful in cancer therapy . Compound 5i has demonstrated potent non-selective dual EGFR/VGFR2 inhibition .

Specific Pyrazolo[1,5-a]pyrimidine Derivatives

  • 7-[(Z)-2-(4-Fluorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile This specific compound is available from chemical vendors .
  • 7-[(1Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile This compound has a molecular weight of 280.72 .

Other relevant information

  • Substituted pyrazolo[1,5-α]pyrimidine compounds have been patented .
  • The molecular structure of pyrazolo[1,5-a]pyrimidines has been studied using X-ray diffractometry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions 5, 7) Key Biological Activity Key Findings References
7-[(Z)-2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile 7: (Z)-2-(4-chlorophenyl)ethenyl; 3: CN PET imaging (hypothetical) Structural similarity to PET tracers with tumor-targeting properties.
7-(2-Chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]5) 5: (2-[18F]fluoroethoxy)methyl; 7: 2-chlorophenylamino PET tumor imaging High tumor uptake (2.5–3.5% ID/g at 60 min), moderate washout from tissues.
(3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate ([18F]3) 5: acetate; 7: 2-[18F]fluoroethylamino PET imaging Higher tumor cell uptake than [18F]5; improved clearance kinetics.
7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c) 3: 2'-chlorophenylazo; 6: CN Antimicrobial Moderate activity against Bacillus subtilis and Candida albicans.
5-Methyl-7-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives 5: CH3; 7: varied substituents Hypnotic agents Compound 1c showed potent sedative effects in murine models.

Key Insights from Comparisons

Position 7 Modifications: Aromatic Substituents: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to 2-chlorophenylamino in [18F]5 . This may influence tumor retention and off-target clearance. Polar Groups: Derivatives with polar groups like acetate ([18F]3) or hydroxyl ([18F]4) exhibit faster clearance from non-target tissues, improving imaging contrast .

Position 5 Modifications :

  • Alkoxy or methyl groups at position 5 (e.g., [18F]5) improve metabolic stability, while bulkier substituents may hinder target binding .

Biological Activity: PET Imaging: Fluorine-18 labeled derivatives ([18F]5, [18F]3) show tumor specificity but differ in uptake kinetics due to substituent polarity . Antimicrobial Activity: Azo-linked derivatives (e.g., 10c) exhibit moderate activity against Gram-positive bacteria and fungi, likely due to interactions with microbial enzymes .

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Molecular Weight (g/mol) Solubility (mg/mL)
This compound 3.8 334.76 0.12 (DMSO)
[18F]5 2.9 402.83 0.25 (Ethanol)
[18F]3 1.7 378.34 0.45 (PBS)
10c 4.2 401.85 0.08 (DMSO)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.